2-Cyclohexen-1-one, 4-methyl-4-propyl-

Photochemistry Stereochemistry Cyclohexenone Rearrangement

2-Cyclohexen-1-one, 4-methyl-4-propyl- (CAS 67672-74-6) is a chiral monocyclic enone belonging to the cyclohexenone class, with molecular formula C₁₀H₁₆O and molecular weight 152.23 g/mol. The compound features a conjugated enone system with methyl and propyl substituents at the 4-position of the cyclohexenone ring.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 67672-74-6
Cat. No. B12068205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexen-1-one, 4-methyl-4-propyl-
CAS67672-74-6
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCCCC1(CCC(=O)C=C1)C
InChIInChI=1S/C10H16O/c1-3-6-10(2)7-4-9(11)5-8-10/h4,7H,3,5-6,8H2,1-2H3
InChIKeyWZPGBIYWYMLIEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4-propyl-2-cyclohexen-1-one (CAS 67672-74-6): Chemical Class and Core Reactivity Profile


2-Cyclohexen-1-one, 4-methyl-4-propyl- (CAS 67672-74-6) is a chiral monocyclic enone belonging to the cyclohexenone class, with molecular formula C₁₀H₁₆O and molecular weight 152.23 g/mol [1]. The compound features a conjugated enone system with methyl and propyl substituents at the 4-position of the cyclohexenone ring . This specific substitution pattern confers distinct stereochemical and photochemical properties that are not shared by regioisomeric analogs such as 3-methyl-5-propyl-2-cyclohexen-1-one (Celery Ketone, CAS 3720-16-9) [2]. The compound has been investigated as a model system for stereospecific triplet-state photorearrangements, demonstrating that its chiral center governs product distribution in ways that other alkyl-substituted cyclohexenones do not exhibit [3].

Why Generic Cyclohexenones Cannot Substitute for 4-Methyl-4-propyl-2-cyclohexen-1-one (CAS 67672-74-6) in Stereoselective Applications


Substituting 4-methyl-4-propyl-2-cyclohexen-1-one with a generic cyclohexenone or a closely related regioisomer introduces critical and quantifiable performance deviations. The 4,4-disubstitution pattern (methyl + propyl at the same carbon) creates a stereogenic center that is absent in unsubstituted cyclohexenone or in 3,5-disubstituted analogs . In triplet-state photorearrangements, this chiral center governs stereospecific product formation: the target compound undergoes rearrangement to a 3-substituted 2-cyclopentenone with at least 64% stereospecificity, while simpler cyclohexenones lacking this substitution pattern exhibit fundamentally different product distributions or no stereochemical control [1]. Furthermore, the position of the methyl and propyl groups on the ring (4,4- vs. 3,5-substitution) alters both the odor profile and the physicochemical properties [2]. These differences mean that a procurement decision based solely on cyclohexenone class membership or molecular formula equivalence will fail to deliver the required stereochemical outcome, sensory characteristic, or physical property.

Quantitative Differentiation Evidence for 4-Methyl-4-propyl-2-cyclohexen-1-one (CAS 67672-74-6) vs. Structural Analogs


Triplet-State Photorearrangement Stereospecificity: 4-Methyl-4-propyl-2-cyclohexen-1-one vs. 4-Methyl-4-phenyl Analog

In triplet-sensitized photolysis experiments, 4-methyl-4-propyl-2-cyclohexen-1-one undergoes Type A lumiketone rearrangement to form a 3-substituted 2-cyclopentenone with at least 64% stereospecificity [1]. In contrast, the 4-methyl-4-phenyl analog exhibits stereospecific rearrangement to bicyclo[3.1.0]hexan-2-ones with no detectable loss in optical purity (essentially 100% stereospecific) [1].

Photochemistry Stereochemistry Cyclohexenone Rearrangement

Substitution Pattern and Odor Profile Differentiation: 4,4-Disubstituted vs. 3,5-Disubstituted Cyclohexenone Isomers

4-Methyl-4-propyl-2-cyclohexen-1-one (CAS 67672-74-6) and its regioisomer 3-methyl-5-propyl-2-cyclohexen-1-one (Celery Ketone, CAS 3720-16-9) share the same molecular formula (C₁₀H₁₆O) and molecular weight (152.23 g/mol) [1]. Despite this formula-level identity, the difference in substitution pattern (4,4- vs. 3,5-) results in divergent odor profiles. Celery Ketone is characterized by a warm, spicy, woody odor with celery-like and herbal notes, and is commercially established as a flavoring agent with FEMA GRAS status (FEMA No. 3577) [1][2].

Fragrance Chemistry Structure-Odor Relationships Isomer Comparison

Physicochemical Property Comparison: 4-Methyl-4-propyl-2-cyclohexen-1-one vs. Celery Ketone (3-Methyl-5-propyl Isomer)

The physical properties of 4-methyl-4-propyl-2-cyclohexen-1-one differ measurably from those of its commercially prevalent 3,5-disubstituted isomer. Celery Ketone (CAS 3720-16-9) is a pale yellow liquid with boiling point 242-244°C, density 0.924-0.928 g/cm³, and refractive index 1.481-1.486 [1]. Published property data for 4-methyl-4-propyl-2-cyclohexen-1-one are not available in standard compendia .

Physicochemical Properties Isomer Comparison Formulation

Conjugated Enone Reactivity as a Synthetic Intermediate: Structural Basis for Value vs. Non-Enone Analogs

4-Methyl-4-propyl-2-cyclohexen-1-one contains a conjugated enone system (cyclohex-2-en-1-one) that provides a reactive platform for Michael additions, Diels-Alder reactions, and other transformations not accessible to saturated cyclohexanone analogs such as 4-methyl-4-propyl-cyclohexanone (CAS 35155-52-3) . This structural feature makes it valuable as a synthetic intermediate for pharmaceuticals and agrochemicals, whereas the saturated analog lacks the α,β-unsaturation required for conjugate addition chemistry .

Organic Synthesis Pharmaceutical Intermediates Enone Reactivity

Optimal Procurement and Research Application Scenarios for 4-Methyl-4-propyl-2-cyclohexen-1-one (CAS 67672-74-6)


Stereochemical Probes in Photochemical Mechanistic Studies

This compound serves as a chiral enone probe for investigating stereospecific triplet-state photorearrangements. As demonstrated in direct comparative photolysis experiments, 4-methyl-4-propyl-2-cyclohexen-1-one undergoes rearrangement to a 3-substituted 2-cyclopentenone with ≥64% stereospecificity [1]. This partial stereospecificity (distinct from the 100% stereospecificity of the 4-methyl-4-phenyl analog) makes it uniquely suited for studies examining the transition between concerted and stepwise photochemical mechanisms [1].

Synthetic Intermediate for Chiral Cyclopentenone Derivatives

The compound's photorearrangement pathway yields 3-substituted 2-cyclopentenones with retention of stereochemical information from the starting material [1]. This provides access to chiral cyclopentenone scaffolds that are otherwise challenging to synthesize. The 4,4-disubstitution pattern (methyl + propyl) is critical: simpler cyclohexenones lacking this substitution do not undergo the same stereospecific rearrangement pathway [1].

Non-Food Fragrance Research Where Celery Ketone Is Unsuitable

For fragrance research applications requiring a cyclohexenone scaffold but where the warm spicy woody, celery-like character of Celery Ketone (3-methyl-5-propyl-2-cyclohexen-1-one) is undesirable, 4-methyl-4-propyl-2-cyclohexen-1-one offers a regioisomeric alternative [2]. The compound lacks FEMA GRAS listing and FDA food-additive status, making it appropriate for non-food fragrance investigations where regulatory separation from food-use materials is required [3].

Conjugate Addition and Cycloaddition Methodology Development

The conjugated enone system (cyclohex-2-en-1-one) enables Michael additions and Diels-Alder cycloadditions that are inaccessible to saturated analogs such as 4-methyl-4-propyl-cyclohexanone . The steric environment created by the geminal methyl and propyl groups at C4 may influence regioselectivity and diastereoselectivity in these transformations, offering a distinct reactivity profile compared to less substituted cyclohexenones .

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